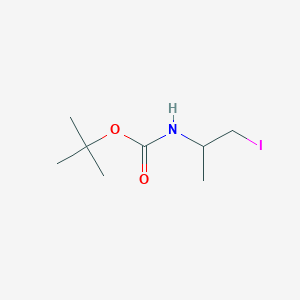

Tert-butyl (1-iodopropan-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-iodopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKVINMIOAQKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Utilization of Tert Butyl 1 Iodopropan 2 Yl Carbamate

Synthesis of Enantiopure Tert-butyl (1-iodopropan-2-yl)carbamate

Obtaining enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. The primary strategies to achieve this involve the separation of a racemic mixture or the direct synthesis of a specific stereoisomer. These approaches typically target the precursor alcohol, tert-butyl (1-hydroxypropan-2-yl)carbamate, which is then converted to the desired iodide.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a common method for separating racemic mixtures into their constituent enantiomers. For the precursor alcohol of this compound, enzymatic kinetic resolution (EKR) represents a highly effective technique. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

In a process analogous to the resolution of similar carbamate (B1207046) structures like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, the racemic mixture of tert-butyl (1-hydroxypropan-2-yl)carbamate can be subjected to a lipase-catalyzed transesterification. mdpi.comnih.govresearchgate.net Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are particularly effective, demonstrating high enantioselectivity (Enantiomeric Ratio, E > 200). mdpi.comresearchgate.net In this reaction, one enantiomer (e.g., the R-enantiomer) is acylated to form an ester, leaving the other enantiomer (the S-enantiomer) as the unreacted alcohol. The distinct chemical properties of the resulting ester and the remaining alcohol allow for their separation via standard chromatographic techniques. researchgate.net Once separated, the acylated enantiomer can be hydrolyzed back to the alcohol, providing access to both pure enantiomers of the precursor, which can then be converted to the corresponding iodides.

Asymmetric Synthesis Approaches to Specific Stereoisomers (e.g., (R)-tert-butyl (1-iodopropan-2-yl)carbamate)

Asymmetric synthesis offers a more direct route to a specific enantiomer, avoiding the formation of a racemic mixture and the subsequent separation step. These methods establish the desired stereochemistry from the outset of the synthetic sequence.

One established strategy involves starting from a chiral pool material, such as an enantiopure amino acid like (R)-alanine. The carboxylic acid functional group can be reduced to a primary alcohol, and the amine can be protected with a tert-butoxycarbonyl (Boc) group to yield (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate.

Alternatively, asymmetric reactions can be employed. For instance, the asymmetric reduction of the corresponding ketone, tert-butyl (1-oxopropan-2-yl)carbamate, using chiral reducing agents or catalysts can produce the desired alcohol with high enantioselectivity. Another powerful method is the asymmetric aminohydroxylation of a suitable alkene. Furthermore, enantioselective synthesis can be achieved through asymmetric aldol (B89426) reactions, which are known to effectively set multiple stereogenic centers in a single step. nih.gov Following the formation of the enantiopure alcohol via one of these methods, a subsequent substitution reaction, such as an Appel reaction or conversion to a tosylate followed by displacement with iodide, yields the target enantiopure (R)-tert-butyl (1-iodopropan-2-yl)carbamate.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The primary iodide in this compound makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org

Negishi Cross-Coupling for C-C Bond Formation

The Negishi cross-coupling reaction, which couples an organohalide with an organozinc reagent, is a powerful tool for C-C bond formation due to its high functional group tolerance and the reactivity of organozinc nucleophiles. bucknell.edunih.gov this compound, as a primary alkyl iodide, is a suitable substrate for this transformation, enabling the introduction of various alkyl, vinyl, and aryl groups at the C1 position.

Optimization of Reaction Conditions: Catalyst Systems, Solvents, and Temperature Gradients

The success and efficiency of the Negishi cross-coupling reaction are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of palladium catalyst and associated ligands, the solvent system, and the reaction temperature.

Catalyst Systems: The selection of the palladium source and the phosphine (B1218219) ligand is critical. While various Pd(0) and Pd(II) precatalysts can be effective, the ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). bucknell.edu Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and prevent undesirable side reactions. bucknell.edunih.gov For couplings involving alkyl halides, catalyst systems like Pd(P-t-Bu₃)₂ have proven to be highly effective. nih.gov

Solvents: The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. Anhydrous, polar aprotic solvents are typically used for Negishi reactions. Tetrahydrofuran (THF) is a common choice, with other ethers like diethyl ether also being effective. nih.gov

Temperature Gradients: The reaction temperature must be controlled to ensure efficient coupling while minimizing side reactions or catalyst decomposition. Reactions involving reactive alkyl iodides can often be conducted at or slightly above room temperature, though some systems may require heating to achieve a reasonable reaction rate. researchgate.net

The following table summarizes typical optimized conditions for Negishi cross-coupling reactions applicable to substrates like this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(P-t-Bu₃)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., RuPhos) | Bulky, electron-rich ligands enhance catalytic activity and stability, inhibiting side reactions. bucknell.edunih.gov |

| Organozinc Reagent | R-ZnX (prepared in situ or pre-formed) | Highly reactive nucleophiles with good functional group tolerance. |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Aprotic polar solvents that solubilize reagents and stabilize catalytic intermediates. nih.gov |

| Temperature | Room Temperature to 80 °C | Balances reaction rate with catalyst stability and prevention of side reactions. researchgate.net |

| Additives | None typically required | Unlike other cross-couplings, Negishi reactions often do not require activating additives. nih.gov |

Scope and Limitations in Diverse Substrate Linkages

The Negishi cross-coupling reaction is known for its broad substrate scope, allowing for the formation of a wide variety of C-C bonds. researchgate.net When using this compound as the electrophile, various organozinc reagents can be employed as the nucleophilic partner.

Scope:

Aryl-Alkyl Coupling: Arylzinc reagents readily couple to form products with a new aryl-C(sp³) bond. This is effective for both electron-rich and electron-deficient aromatic systems. nih.gov

Alkenyl-Alkyl Coupling: Alkenylzinc reagents can be used to introduce vinyl groups, providing access to chiral allylic carbamates.

Alkyl-Alkyl Coupling: Primary and secondary alkylzinc reagents can participate in the coupling, though this can sometimes be more challenging due to the potential for β-hydride elimination in the organopalladium intermediate.

Limitations:

Steric Hindrance: Highly hindered organozinc reagents or electrophiles may react slowly or not at all.

Functional Group Compatibility: While generally tolerant, certain functional groups on the organozinc reagent can be incompatible. Highly acidic protons (e.g., in free carboxylic acids or phenols) or unprotected amines may interfere with the organometallic reagents.

β-Hydride Elimination: When using alkylzinc reagents with β-hydrogens, β-hydride elimination from the Pd(II) intermediate can be a competing side reaction, leading to the formation of alkene byproducts. The choice of a ligand that promotes rapid reductive elimination can help to mitigate this issue. bucknell.edu

The table below illustrates the general scope of the Negishi reaction with an alkyl iodide electrophile.

| Organozinc Nucleophile (R-ZnX) | Coupled Product Structure | Typical Yield | Notes |

| Phenyl-ZnCl | BocHN-CH(CH₃)-CH₂-Ph | Good to Excellent | Tolerates a range of substituents on the aryl ring. nih.gov |

| (4-Methoxy)phenyl-ZnBr | BocHN-CH(CH₃)-CH₂-(p-OMe)Ph | Excellent | Electron-donating groups are well-tolerated. researchgate.net |

| (4-Cyano)phenyl-ZnBr | BocHN-CH(CH₃)-CH₂-(p-CN)Ph | Good | Electron-withdrawing groups are generally compatible. researchgate.net |

| Vinyl-ZnBr | BocHN-CH(CH₃)-CH₂-CH=CH₂ | Moderate to Good | Provides access to allylic structures. |

| n-Butyl-ZnBr | BocHN-CH(CH₃)-CH₂-(n-Bu) | Moderate | Risk of β-hydride elimination as a side reaction. |

Other Transition Metal-Catalyzed Coupling Strategies

While palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are common, other transition metals and alternative palladium-catalyzed strategies offer diverse pathways for forming carbon-carbon and carbon-heteroatom bonds using substrates like this compound. These methods can provide complementary reactivity and selectivity.

One notable strategy is the Hiyama cross-coupling reaction, which involves the coupling of an organosilicon compound with an organic halide. An analogous reaction has been demonstrated with a cyclic iodoalkylcarbamate, 1-Boc-3-iodoazetidine. mdpi.com In this process, the iodo-substituted substrate is coupled with an aryltriethoxysilane in the presence of a palladium catalyst, a phosphine ligand, and a fluoride (B91410) activator. mdpi.com This methodology could foreseeably be adapted for this compound to introduce various aryl groups.

Copper-catalyzed cross-coupling reactions also present a valuable alternative for N-arylation. For instance, N-Boc protected piperazine (B1678402) has been successfully coupled with aryl iodides using a copper(I) bromide/rac-BINOL catalytic system. researchgate.net This type of C-N bond formation could be envisioned as an intramolecular cyclization strategy starting from a derivative of this compound or in intermolecular reactions.

The following table summarizes representative transition metal-catalyzed coupling reactions applicable to analogous iodoalkylcarbamates.

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Activator/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hiyama Coupling | Pd(OAc)₂ / Phosphine Ligand | 4-Methylphenyltriethoxysilane | TBAF | Dioxane | 88 | mdpi.com |

| N-Arylation | CuBr / rac-BINOL | Aryl Iodide | K₃PO₄ | DMF | 36-72 | researchgate.net |

Strategic Incorporation into Multi-Step Synthetic Sequences

The bifunctional nature of this compound, possessing both a protected amine and a reactive alkyl iodide, makes it a valuable building block in multi-step organic synthesis. The distinct reactivity of the carbamate and iodide moieties allows for their selective manipulation in sequential transformations.

Sequential Transformations Leveraging the Carbamate Functionality

The tert-butoxycarbonyl (Boc) protecting group of the carbamate functionality can be removed under acidic conditions to liberate the free amine, which can then undergo a variety of subsequent reactions. More sophisticated transformations can directly convert the carbamate into other functional groups.

One such transformation is the one-pot conversion of tert-butyl carbamates into amides. This can be achieved by treating the Boc-protected amine with an acyl halide in the presence of methanol. organic-chemistry.org This method avoids the isolation of the potentially unstable intermediate amine and proceeds in high yield. organic-chemistry.org

Another strategic manipulation of the carbamate group involves its conversion into a urea (B33335) functionality. Boc-protected amines can be transformed into isocyanates in situ using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. The resulting isocyanate can then be trapped with an amine to form unsymmetrical ureas. organic-chemistry.org

The table below outlines these sequential transformations of the carbamate group.

| Transformation | Reagents | Intermediate | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amide Formation | Acyl Halide, Methanol | Amine (in situ) | Amide | ~95 | organic-chemistry.org |

| Urea Formation | 2-Chloropyridine, Tf₂O, Amine | Isocyanate (in situ) | Urea | High | organic-chemistry.org |

Exploiting the Iodide Moiety in Subsequent Nucleophilic or Organometallic Reactions

The primary iodide in this compound is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C1 position. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of diamines, thioethers, and ethers, respectively.

Furthermore, the iodide can participate in organometallic reactions. For instance, the aryl iodide in a structurally related compound, (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, is noted to be particularly useful for palladium-catalyzed cross-coupling reactions. nbinno.com This suggests that the alkyl iodide in this compound could similarly be employed in such reactions, for example, to form new carbon-carbon bonds.

Below is a table detailing potential subsequent reactions involving the iodide moiety.

| Reaction Type | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (Amination) | Amine (e.g., R-NH₂) | Substituted Diamine | Polar aprotic solvent, heat | |

| Nucleophilic Substitution (Thiolation) | Thiol (e.g., R-SH) | Thioether | Base, polar aprotic solvent | |

| Nucleophilic Substitution (Alkoxylation) | Alkoxide (e.g., R-O⁻) | Ether | Polar aprotic solvent | |

| Palladium-Catalyzed Cross-Coupling | Organometallic Reagent (e.g., R-B(OH)₂) | Alkylated/Arylated Product | Pd catalyst, base, ligand | nbinno.com |

Applications in the Construction of Advanced Molecular Architectures and Topological Systems

Role in the De Novo Synthesis of Molecular Knots and Entangled Molecules

The de novo synthesis of molecular knots, which involves folding and cyclizing a single molecular strand, relies on precise control over the spatial arrangement of reactive groups. Tert-butyl (1-iodopropan-2-yl)carbamate serves as a source of point chirality within the molecular strand, which dictates the direction of coiling and the stereochemistry of the crossing points, ultimately leading to knots of a single topological handedness. nih.govacs.org

The initial step in forming a complex trefoil knot is often the assembly of a simpler, open-ended precursor known as an overhand knot. nih.gov In a notable synthesis, a long oligomeric ligand strand was prepared incorporating chiral centers derived from (R)-tert-butyl (1-iodopropan-2-yl)carbamate. nih.govacs.org This strand is designed with multiple pyridine (B92270) moieties and pyrazine-2,5-dicarboxamide (B1316987) units. acs.org The presence of coordinatively dynamic metal ions, such as Co(II), induces the folding of this strand into an open-trefoil, or overhand, knot architecture. acs.org This folded conformation is a crucial intermediate, setting the stage for the final ring-closing reaction to form the covalently captured knot. nih.gov

The introduction of the chiral unit is achieved early in the synthesis of the ligand strand. A key step involves a palladium-catalyzed Negishi cross-coupling reaction between a functionalized pyridine and (R)-tert-butyl (1-iodopropan-2-yl)carbamate, which proceeds in high yield. nih.gov

Table 1: Key Synthetic Step for Chiral Ligand Precursor

| Reactants | Catalyst | Product | Yield |

|---|---|---|---|

| Benzyl-protected 2-bromo-5-hydroxypyridine, (R)-tert-butyl(1-iodopropan-2-yl)carbamate, Zn, I2 | Pd(PPh3)2Cl2 | Chiral Boc-protected pyridine derivative (Compound 5) | 75% |

This table outlines the Negishi cross-coupling reaction used to incorporate the chiral carbamate (B1207046) unit into the molecular strand precursor. nih.gov

Once the overhand knot precursor is formed through metal-ion templating, the entangled structure is covalently captured to yield a stable trefoil knot. nih.gov This is typically achieved through ring-closing olefin metathesis (RCM), a powerful reaction for forming cyclic molecules. nih.govacs.org The strategic placement of terminal alkene groups on the ligand strand allows for this final cyclization step. nih.gov

Crucially, the point chirality introduced by the this compound building block translates into a specific topological handedness for the final trefoil knot. nih.govacs.org This means that the synthesis does not produce a random mixture of left- and right-handed knots (a racemate), but rather selectively forms a single enantiomer. nih.gov The resulting wholly organic trefoil knot can be obtained after the removal of the metal ion template. nih.gov

The handedness of a molecular knot is described by its stereochemistry. In the context of metal-coordinated structures, this is often denoted by Δ (delta) for a right-handed helix and Λ (lambda) for a left-handed helix. The synthesis utilizing the chiral carbamate building block allows for precise control over this feature. The stereochemistry of the point-chiral carbon centers within the ligand strand directly governs the stereochemistry of the strand crossings in the metal-coordinated overhand knot precursor. nih.govacs.org Specifically, the use of (R)-tert-butyl (1-iodopropan-2-yl)carbamate leads to the formation of a right-handed trefoil knot, characterized by Δ-stereochemistry at the strand crossings. acs.org This demonstrates a remarkable transfer of stereochemical information from a simple chiral building block to the complex global topology of the final molecule.

The successful synthesis of single-enantiomer molecular knots illustrates a powerful design principle for creating complex entangled architectures. The primary principle is that the incorporation of point-chiral centers into a flexible molecular strand can effectively direct the folding pathway and determine the final topological chirality of the knotted molecule. nih.govacs.org

Table 2: Design Principles for Chiral Knot Synthesis

| Principle | Implementation | Outcome |

|---|---|---|

| Chirality Transfer | Use of enantiomerically pure building blocks like (R)-tert-butyl (1-iodopropan-2-yl)carbamate. | Controls the stereochemistry of strand crossings. nih.govacs.org |

| Pre-organization | A flexible oligomeric strand with specific ligand sites (e.g., pyridine, pyrazine-dicarboxamide). | Facilitates folding into a desired precursor topology (e.g., overhand knot) upon metal coordination. acs.org |

| Covalent Capture | Terminal reactive groups (e.g., alkenes) on the strand for ring-closing metathesis. | Permanently secures the entangled structure, forming a stable molecular knot. nih.govacs.org |

| Kinetic Locking | Use of a metal ion that can be oxidized from a labile (II) to an inert (III) state. | Traps the desired folded intermediate, preventing unraveling before covalent capture. nih.gov |

This table summarizes the key strategies for designing and synthesizing molecular knots with controlled handedness.

Formation of Trefoil Knots with Defined Topological Handedness

Investigation of Templated Synthesis Mechanisms

Template-directed synthesis is a cornerstone of constructing complex molecular topologies. rsc.org Metal ions, hydrogen bonds, or aromatic interactions can be used to organize molecular strands into specific interwoven arrangements before covalent capture. rsc.orgwhiterose.ac.uk

In the synthesis of the chiral trefoil knot, cobalt ions play a crucial role as "chaperones" that direct the folding of the ligand strand. nih.gov The process employs a dual-state strategy involving both Co(II) and Co(III).

Initially, the coordinatively labile Co(II) ions are used to template the folding of the oligomeric ligand strand. nih.gov The strand wraps around three separate Co(II) ions to form a three-metal-ion circular helicate, which adopts the desired overhand knot topology. acs.org Because Co(II) complexes are kinetically dynamic, this folding process is reversible, allowing the system to self-correct into the thermodynamically favored arrangement. nih.gov

Once the desired folded structure is formed, the metal ions are oxidized from Co(II) to the more kinetically inert Co(III). nih.gov This oxidation kinetically locks the entangled structure, preventing the strand from uncoiling. nih.gov With the topology securely trapped, the final ring-closing metathesis reaction can be performed to create the permanent, covalent bonds of the trefoil knot. nih.govacs.org This combination of a dynamic templating step followed by a kinetic locking step is a sophisticated method for achieving high yields of topologically complex molecules. nih.gov

Kinetic vs. Thermodynamic Control in Self-Assembly Processes

There is no available research that discusses the role of this compound in influencing the kinetic or thermodynamic control of self-assembly processes leading to advanced molecular architectures.

Post-Assembly Modifications and Transformations of Knotted Systems

No literature exists that describes the use of this compound in the context of post-assembly modifications of molecular knots.

Ring-Closing Olefin Metathesis for Covalent Capture of Entanglement

There are no documented instances of this compound being used as a precursor for substrates in ring-closing olefin metathesis to form molecular knots.

Hydrogenation of Unsaturations within the Knotted Framework

There is no research available on the hydrogenation of molecular knots derived from this compound.

Derivatization Pathways and Functional Group Transformations

Conversion to Chiral Amine Derivatives

The propan-2-yl backbone of the molecule contains a stereocenter at the carbon atom bearing the carbamate (B1207046) group. While the commercial material is often sold as a racemate, the synthesis of enantiomerically pure derivatives is crucial for applications in medicinal chemistry and materials science. One established strategy for obtaining chiral amines is through enzymatic kinetic resolution of related hydroxy-functionalized carbamates. researchgate.netmdpi.com

A similar pathway can be envisaged for Tert-butyl (1-iodopropan-2-yl)carbamate, potentially after converting the iodo- group to a hydroxyl group. For instance, a racemic mixture of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been successfully resolved using lipase-catalyzed transesterification. mdpi.com This method yields optically pure (R)- and (S)-enantiomers. mdpi.com By applying such biocatalytic methods, it is feasible to resolve racemic this compound or its derivatives, which, after deprotection of the carbamate, would yield the corresponding chiral 1-iodopropan-2-amine enantiomers.

Another approach involves the use of chiral starting materials or chiral catalysts during the synthesis of the carbamate itself, ensuring the desired stereochemistry from the outset. google.com

Utilization as Aliphatic Linkers in Multifunctional Molecular Systems

The structure of this compound, featuring a reactive alkyl iodide at one end and a protected amine at the other, makes it an ideal candidate for use as an aliphatic linker. broadpharm.com These linkers are crucial for connecting different functional motifs within a single molecule.

Bifunctional Linkers for Supramolecular Assemblies

In the construction of supramolecular assemblies, bifunctional linkers are used to bridge molecular components through covalent bonds, enabling the formation of well-defined, complex structures. The primary iodide in this compound can readily undergo nucleophilic substitution with various nucleophiles (e.g., phenols, thiols, amines), anchoring one part of a supramolecular system. Following this coupling, the Boc-protecting group can be removed to reveal a primary amine, which is then available for reaction with another molecular fragment, thus completing the assembly.

Integration into PROTAC Linkers and Related Modalities

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. explorationpub.com These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. explorationpub.com The length and chemical nature of the linker are critical for the efficacy of the PROTAC. explorationpub.com

Aliphatic chains are common components of PROTAC linkers. broadpharm.com this compound serves as a useful building block for synthesizing these linkers. The iodo- group allows for facile attachment to one of the ligands, often through an ether or amine linkage. The protected amine, after deprotection, provides a handle for connecting to the second ligand, typically through amide bond formation. medchemexpress.combldpharm.com This modular approach allows for the systematic variation of linker length and composition to optimize the PROTAC's activity. explorationpub.com

Reactivity of the Carbamate Group (N-Boc Deprotection and Subsequent Functionalization)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. uky.edu The deprotection of the N-Boc group in this compound unmasks the amine functionality for further elaboration.

A variety of reagents and conditions can be employed for N-Boc deprotection, allowing for selectivity in the presence of other acid-sensitive groups. acsgcipr.org Common methods include treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. acsgcipr.org Milder, more selective methods have also been developed. uky.eduresearchgate.netresearchgate.net

| Reagent/Condition | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method. acsgcipr.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Common and effective alternative to TFA. |

| Iodine (catalytic) | Dichloromethane (DCM) or Solvent-free | Room Temperature | A mild and neutral method for deprotection. researchgate.netresearchgate.net |

| Oxalyl Chloride/Methanol | Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. uky.edu |

| Thermal (Flow Chemistry) | Methanol / TFE | 150-240 °C | Achieved in the absence of an acid catalyst; temperature control can allow for selective deprotection. nih.gov |

| Acyl Halide/Methanol | Methanol | N/A | Generates HI in situ for deprotection. organic-chemistry.orgresearchgate.net |

Once the Boc group is removed, the resulting primary amine can undergo a wide array of subsequent functionalization reactions. A common transformation is the formation of amides via acylation with acyl chlorides or carboxylic acids (using coupling reagents), which is a key step in the synthesis of peptides and other complex molecules like PROTACs. organic-chemistry.orgresearchgate.net

Regioselective and Stereoselective Functionalizations of the Propan-2-yl Moiety

The propan-2-yl core of the molecule offers opportunities for functionalization that can control the regiochemistry and stereochemistry of the final product.

Regioselectivity: The primary reactivity difference lies between the C1 and C2 positions. The C1 position is activated towards nucleophilic substitution due to the presence of the iodide, a good leaving group. This allows for highly regioselective reactions at this position. The C2 position, bearing the carbamate, is less reactive towards substitution.

Stereoselectivity: The C2 position is a chiral center. If a nucleophilic substitution reaction is performed at the C1 position with a suitable nucleophile, it proceeds via an S(_N)2 mechanism. This reaction is stereospecific, meaning that if a single enantiomer of this compound is used, the stereochemistry at the C2 center will be retained in the product. This is critical for synthesizing molecules where the spatial arrangement of atoms is essential for biological activity. Furthermore, as discussed in section 4.1, enzymatic methods can be employed to resolve the racemic mixture, providing access to enantiomerically pure starting materials for stereoselective synthesis. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization of Products Derived from Tert Butyl 1 Iodopropan 2 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Complex Ligands and Knots

For complex ligands and molecular knots, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary tools for confirming their synthesized structure. The chemical shift (δ), reported in parts per million (ppm), for each unique proton or carbon nucleus provides insight into its electronic environment.

In a hypothetical ligand derived from tert-butyl (1-iodopropan-2-yl)carbamate, specific signals would be expected. For instance, the tert-butyl group of the Boc protecting group typically exhibits a sharp singlet in the ¹H NMR spectrum around 1.4-1.5 ppm, integrating to nine protons. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group and its three equivalent methyl carbons would also show characteristic signals.

When such a ligand is used to form a metal complex or a molecular knot, significant changes in the NMR spectra are anticipated. The coordination of the ligand to a metal center would alter the electronic environment of nearby nuclei, causing their corresponding chemical shifts to change. This is particularly useful for identifying the ligand's binding sites. In the case of topologically complex structures like molecular knots, the intertwined nature of the molecule can place different parts of the structure in close proximity, leading to unusual shielding or deshielding effects that are reflected in the chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for tert-Butyl Carbamate (B1207046) Moieties (Note: This table is illustrative, based on data for various tert-butyl carbamate compounds, as specific data for derivatives of this compound is unavailable.)

| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.4 - 1.5 (singlet, 9H) | 28.0 - 28.5 (methyls) |

| -C (CH₃)₃ | N/A | 79.0 - 81.0 (quaternary) |

| N-H (carbamate) | 4.5 - 5.5 (broad singlet, 1H) | N/A |

| C=O (carbamate) | N/A | 155.0 - 156.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Complexes

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally fragile molecules, including metal complexes and non-covalently bound assemblies. nih.govresearchgate.netnih.gov The gentle nature of the ESI process often allows for the transfer of intact metal-ligand complexes from solution into the gas phase for mass analysis. nih.gov

For a metal complex formed from a ligand derived from this compound, ESI-MS would be used to:

Confirm the Molecular Weight: The observed m/z value of the molecular ion ([M+H]⁺, [M+Na]⁺, or other adducts) can be compared to the calculated exact mass to confirm the identity of the complex.

Determine Stoichiometry: ESI-MS can reveal the ratio of metal ions to ligands within the complex.

Analyze Isotopic Patterns: The naturally occurring isotopic distribution of many metals (e.g., copper, zinc, nickel) creates a characteristic pattern in the mass spectrum. Matching the observed isotopic pattern to the theoretical pattern provides definitive evidence for the presence of the metal and helps to confirm the molecular formula of the complex. nih.gov

Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation of the metal complex, providing insights into its stability and connectivity. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.

For any novel complex ligand or metal complex, obtaining a crystal structure is the definitive proof of its identity and conformation. For chiral molecules, such as those derived from (R)- or (S)-tert-butyl (1-iodopropan-2-yl)carbamate, X-ray crystallography can determine the absolute configuration of the stereocenters.

Confirmation of Topological Entanglement in Molecular Knots

In the study of molecular knots, X-ray crystallography is the ultimate tool for confirming that the molecule is indeed topologically entangled. While NMR and mass spectrometry can provide strong evidence for the formation of a knotted structure, only a crystal structure can provide unequivocal proof. By resolving the precise coordinates of every atom, the crystallographic data allows for the visualization of the intertwined molecular backbone, confirming that it forms a closed loop with a non-trivial knot topology (such as a trefoil or figure-of-eight knot). This technique has been instrumental in verifying the synthesis of some of the most complex molecular knots known to date.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation (Solution) | Chemical environment, number of unique nuclei, basic connectivity. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Mapping (Solution) | Atom-to-atom connectivity through bonds. |

| 2D NMR (NOESY) | Stereochemistry & Conformation (Solution) | Spatial proximity of atoms, folding of molecular chains. |

| HRMS (e.g., ESI-MS) | Molecular Formula Confirmation | Precise molecular weight, elemental composition, metal-ligand stoichiometry, isotopic distribution. |

| X-ray Crystallography | 3D Structure Determination (Solid State) | Unambiguous bond lengths/angles, absolute configuration, confirmation of topological entanglement. |

Determination of Chiral Space Groups and Flack Parameters

The precise determination of a molecule's absolute configuration is a cornerstone of stereochemistry, with single-crystal X-ray diffraction being the definitive method. This analysis identifies the chiral space group, which describes the symmetry of the crystal lattice for a chiral compound. Of the 65 Sohncke space groups that can accommodate chiral molecules, the specific group for a given crystal provides fundamental information about its packing and intermolecular interactions.

Furthermore, the Flack parameter is a critical value refined during crystallographic analysis that indicates the absolute configuration of the determined structure. A value close to zero for a known chiral reference indicates the correct absolute stereochemistry has been determined, while a value near one suggests the inverted structure is correct. For derivatives of this compound, which possess inherent chirality, the determination of these parameters would be essential for confirming the stereochemical outcome of synthetic transformations. However, dedicated studies reporting these specific crystallographic details for products derived from this starting material are not currently published.

Analysis of Disorder and Stereoisomer Distribution in Crystal Lattices

Crystallographic analysis can also reveal complexities within the crystal lattice, such as structural disorder or the presence of multiple stereoisomers. Disorder occurs when a molecule or a portion of it occupies multiple positions within the crystal, while a crystal lattice may also accommodate a mixture of diastereomers or enantiomers. Understanding the nature and extent of any disorder or the precise ratio of stereoisomers is vital for comprehending the crystallization process and the purity of the synthesized material. For reactions involving this compound where new stereocenters are formed, this analysis would be particularly insightful. Unfortunately, there is a lack of published research focusing on these specific aspects for its derivatives.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of macromolecules and the absolute configuration of small molecules.

Correlation between Topological Stereochemistry and Chromophore Environment

The CD spectrum of a molecule is highly sensitive to the spatial arrangement of its chromophores (light-absorbing groups). For derivatives of this compound, the carbamate and any introduced chromophoric groups would interact with the chiral centers, leading to a unique CD signature. Correlating the observed CD signals with the molecule's known three-dimensional structure (topological stereochemistry) allows for the establishment of empirical rules that can be used to assign the absolute configuration of related compounds. Such structure-spectra correlations are invaluable but are absent from the scientific record for this specific family of compounds.

Computational and Theoretical Investigations of Systems Incorporating Tert Butyl 1 Iodopropan 2 Yl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. While a comprehensive DFT analysis of Tert-butyl (1-iodopropan-2-yl)carbamate is not yet published, studies on similar carbamate-containing compounds and iodinated alkanes offer a predictive framework.

DFT calculations on related tert-butyl carbamate (B1207046) derivatives have been used to explore their electronic properties and reactivity. For example, in a study of tert-butyl(1-(2-(4-nitrobenzylidene)hydrazinyl)-1-oxopropan-2-yl)carbamate, DFT was employed to understand its performance as a corrosion inhibitor, highlighting the utility of this method in predicting molecular behavior. researchgate.net

The electronic properties of this compound are expected to be influenced by the interplay of the electron-donating carbamate group and the electron-withdrawing, polarizable iodine atom. Key parameters that could be determined through DFT calculations include:

| Property | Predicted Significance |

| Frontier Molecular Orbital (HOMO-LUMO) Energies | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis could quantify the charge distribution on individual atoms and describe the nature of the chemical bonds, particularly the C-I bond. |

These theoretical calculations would be instrumental in predicting the molecule's reactivity in various chemical transformations.

Prediction of Ligand Folding Pathways and Metal-Ion Interactions

The potential of this compound to act as a ligand in metal complexes remains an area ripe for computational exploration. The carbamate group, with its oxygen and nitrogen atoms, presents potential coordination sites for metal ions.

Computational studies on other carbamate-containing molecules have demonstrated their ability to bind to metal centers. mdpi.com Theoretical investigations could predict the preferred coordination modes of this compound with various metal ions, the stability of the resulting complexes, and the influence of the bulky tert-butyl group and the iodo-substituent on the coordination geometry.

Understanding the ligand folding pathways, or the process by which the molecule arranges itself to bind a metal ion, would be crucial for designing novel catalysts and materials. Molecular dynamics simulations, in conjunction with quantum mechanical methods, could be employed to model these complex processes.

Analysis of Chirality Transfer and Stereoselectivity in Synthetic Reactions

The presence of a stereocenter at the second carbon of the propane (B168953) chain makes this compound a valuable chiral building block in asymmetric synthesis. The transfer of this chirality to new stereocenters in a product molecule is a key aspect of its synthetic utility.

Theoretical analysis plays a vital role in understanding and predicting the mechanisms of chirality transfer. rsc.orgnih.gov While specific computational studies on reactions involving this compound are not yet available, general principles of stereocontrol can be applied.

For instance, in nucleophilic substitution reactions at the iodine-bearing carbon, the stereochemical outcome (inversion or retention of configuration) can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of neighboring group participation from the carbamate functionality. Computational modeling of the transition states for different reaction pathways could elucidate the factors governing stereoselectivity.

The table below outlines key computational approaches that could be applied to study chirality transfer in reactions involving this compound:

| Computational Method | Application to Chirality Transfer |

| Transition State Theory Calculations (DFT) | Locating and characterizing the transition state structures for different stereochemical outcomes to predict the most favorable reaction pathway. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Mapping the reaction pathway from reactants to products through the transition state to confirm the stereochemical course of the reaction. |

| Molecular Dynamics Simulations | Simulating the reaction dynamics to understand the role of solvent and conformational effects on stereoselectivity. |

Future computational investigations in these areas will be critical for unlocking the full synthetic potential of this compound and for the rational design of new stereoselective transformations.

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Topologies and Knotted Architectures

The precise three-dimensional arrangement of Tert-butyl (1-iodopropan-2-yl)carbamate makes it an intriguing candidate for the construction of complex molecular architectures, including topologically complex molecules like molecular knots. The synthesis of such structures often relies on the use of chiral building blocks, or "entanglement synthons," to control the handedness and stereochemistry of the final knotted molecule. acs.orgnih.gov

The stereocenter at the second carbon of the propan-2-yl chain could be exploited to direct the formation of specific three-dimensional arrangements. The Boc-protected amine and the iodide group serve as key functional handles for covalently linking multiple units. For instance, the iodide is an excellent leaving group in nucleophilic substitution reactions and a versatile functional group for cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. nih.govfiveable.me The Boc-protected amine, once deprotected, provides a nucleophilic site for amide bond formation or other linkages. This dual functionality allows for programmed, sequential reactions to build complex, intertwined strands that can be cyclized to form knots. The inherent chirality of the building block could lead to the enantioselective synthesis of topologically chiral knots, which have potential applications in catalysis and materials science. nih.govresearchgate.net

Table 1: Potential Reactions for Molecular Architecture Construction

| Reaction Type | Functional Group Utilized | Potential Linkage |

| Nucleophilic Substitution | C-I bond | Ether, Thioether, Amine |

| Sonogashira Coupling | C-I bond | Carbon-Carbon (alkyne) |

| Suzuki Coupling | C-I bond | Carbon-Carbon (aryl/vinyl) |

| Buchwald-Hartwig Amination | C-I bond | Carbon-Nitrogen |

| Amide Coupling | Deprotected Amine | Amide Bond |

Development of Expedited and More Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing this compound and its derivatives. The principles of green chemistry aim to minimize waste, reduce the use of hazardous reagents, and lower energy consumption. eurekalert.orgnih.gov

Current synthetic strategies for analogous compounds often involve multiple steps with protecting groups, which can diminish atom economy. researchgate.net Future routes could explore:

Catalytic Asymmetric Synthesis : Direct, catalytic methods to install both the amine and iodide functionalities with high stereocontrol would be a significant advancement. This would reduce the need for chiral auxiliaries or resolution steps.

Greener Solvents and Reagents : Traditional organic solvents contribute significantly to the environmental impact of chemical synthesis. nih.gov Research into using renewable feedstocks, bio-based solvents, or even aqueous micellar conditions could drastically improve the sustainability profile. nih.govnih.gov For the iodination step, moving away from harsh reagents towards using molecular iodine or iodide salts with environmentally friendly oxidants is a key goal in green chemistry. mdpi.com

Flow Chemistry : Continuous-flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. They allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.

Table 2: Comparison of Potential Synthetic Paradigms

| Parameter | Traditional Batch Synthesis | Future Sustainable Synthesis |

| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic systems, renewable feedstocks |

| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., 2-MeTHF, water), solvent-free conditions |

| Waste | High E-Factor (Environmental Factor) | Reduced waste, potential for reagent recycling eurekalert.org |

| Energy | High energy consumption for heating/cooling | Lower energy input, use of photocatalysis or biocatalysis nih.gov |

| Efficiency | Multi-step, lower atom economy | Fewer steps, higher atom economy |

Integration of Derived Structures into Functional Materials and Devices

The unique combination of a chiral backbone and reactive functional groups in this compound provides opportunities for its incorporation into advanced materials. The iodide functional group is particularly useful as a synthetic handle for grafting the molecule onto surfaces or integrating it into polymer chains via cross-coupling reactions.

Potential applications include:

Chiral Stationary Phases : By immobilizing the chiral carbamate (B1207046) or its derivatives onto a solid support like silica (B1680970) gel, it could be used to create chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers.

Functional Polymers : Polymerization of derivatives of this compound could lead to chiral polymers with unique optical properties or the ability to act as selective membranes. The regular stereochemistry imparted by the chiral monomer could lead to polymers with ordered helical structures.

Organic Electronics : Organoiodine compounds are precursors in the synthesis of conjugated materials used in organic electronics. wikipedia.org The chirality of the building block could influence the packing of molecules in the solid state, potentially affecting the material's electronic and photophysical properties.

Expansion of Catalytic Applications Utilizing Chiral Derivatives

A significant future direction lies in the transformation of this compound into novel chiral catalysts and ligands for asymmetric synthesis. numberanalytics.com Chiral amines and amino alcohols are privileged structures in catalysis, capable of promoting a wide range of enantioselective reactions. rsc.orgpolyu.edu.hkacs.org

By chemically modifying the parent compound, a diverse library of potential catalysts could be accessed:

Deprotection : Removal of the Boc group yields a chiral primary amine, a valuable class of organocatalyst. rsc.orgnih.gov

Substitution of Iodide : The iodide can be replaced with other functional groups. For example, substitution with a hydroxide (B78521) would yield a chiral 1,2-amino alcohol, a common ligand scaffold for metal-catalyzed reactions like asymmetric additions of organozinc reagents to aldehydes. rsc.org

Further Functionalization : The resulting chiral amino alcohol or diamine can be further derivatized to fine-tune its steric and electronic properties, leading to highly selective catalysts for reactions such as asymmetric reductions, aldol (B89426) reactions, and Michael additions. polyu.edu.hkmdpi.com

The development of such catalysts derived from this accessible chiral building block could provide new and efficient tools for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comsigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.